(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a chloroacetyl group, and a tetrahydro-1H-pyrido[3,4-b]indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole derivatives and indole compounds. Key steps in the synthesis may involve:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through cyclization reactions involving catechol derivatives.
Introduction of the chloroacetyl group: This step may involve the use of chloroacetyl chloride in the presence of a base such as triethylamine.
Construction of the tetrahydro-1H-pyrido[3,4-b]indole core: This can be accomplished through cyclization reactions involving indole derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-bromoacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluoroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Uniqueness
The uniqueness of (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate lies in its specific combination of functional groups and its potential biological activities. The presence of the chloroacetyl group may impart unique reactivity and biological properties compared to its bromo or fluoro analogs.
Properties
Molecular Formula |
C22H18ClN2O5- |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O5/c1-25-16(21(27)28)9-14-13-4-2-3-5-15(13)24-20(14)22(25,19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,24H,9-11H2,1H3,(H,27,28)/p-1/t16-,22+/m1/s1 |
InChI Key |
LEJBMGACYZQJNK-ZHRRBRCNSA-M |
Isomeric SMILES |
CN1[C@H](CC2=C([C@]1(C3=CC4=C(C=C3)OCO4)C(=O)CCl)NC5=CC=CC=C25)C(=O)[O-] |
Canonical SMILES |
CN1C(CC2=C(C1(C3=CC4=C(C=C3)OCO4)C(=O)CCl)NC5=CC=CC=C25)C(=O)[O-] |
Origin of Product |
United States |
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